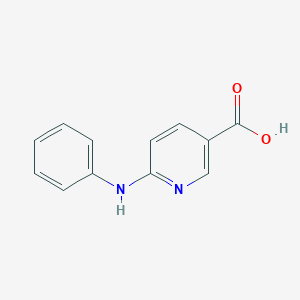

6-(Phenylamino)nicotinic acid

Overview

Description

6-(Phenylamino)nicotinic acid, also known as 6-PA, is an organic compound used in scientific research and drug development. It is a derivative of nicotinic acid and a derivative of the vitamin B3 (niacin). 6-PA is a potent agonist of the nicotinic acid receptor, which is involved in various physiological processes, including glucose metabolism and lipid metabolism. 6-PA is widely used in scientific research as a tool to study the effects of nicotinic acid on cells and tissues.

Scientific Research Applications

Antineoplastic Activities :

- 6-Substituted nicotinamides and nicotinic acids, including 6-(phenylamino)nicotinic acid, have been investigated for their antineoplastic activities. Some compounds showed moderate activity against leukemia (Ross, 1967).

Receptor Mediation in Lipid Regulation :

- The compound is related to nicotinic acid (niacin), which acts through receptors like PUMA-G and HM74 to mediate anti-lipolytic effects and is used for lipid-lowering in dyslipidemia treatment (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties :

- Derivatives of nicotinic acid, including thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative activities. These derivatives show potential for further therapeutic development (Prachayasittikul et al., 2010).

Crystal Packing and Molecular Conformation :

- Studies on 2-(phenylamino)nicotinic acid have explored how molecular conformation affects crystal packing, emphasizing the importance of molecular structure in the formation of acid−acid homosynthon in crystal structures (Long & Li, 2010).

Inhibition of Prostaglandin Synthesis :

- Certain nicotinic acid derivatives, including (phenylthio-4 phenylamino)-2 nicotinic acids, have been identified as prostaglandin synthetase inhibitors, suggesting their potential in pharmacological applications (Damas et al., 1982).

Atherosclerosis and Immune Cell Activation :

- Nicotinic acid and its receptors, like GPR109A, play roles in inhibiting atherosclerosis progression and activating immune cells, indicating therapeutic potential beyond lipid regulation (Lukasova et al., 2011).

GPR109A Mediation in Pharmacological Effects :

- GPR109A mediates certain effects of nicotinic acid, such as flushing, indicating the importance of this receptor in understanding the drug's side effects and therapeutic potential (Benyó et al., 2005).

Potential in Hyperlipidemia and Cancer Treatment :

- 6-Substituted nicotinic acid analogues are potent inhibitors of carbonic anhydrase III, a target for managing dyslipidemia and cancer (Mohammad et al., 2017).

Mechanism of Action

Target of Action

Given its structural similarity to nicotine, it may interact with nicotinic acetylcholine receptors .

Mode of Action

Nicotine, a structurally similar compound, acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits .

Biochemical Pathways

Nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .

Pharmacokinetics

The pharmacokinetics of nicotine, a related compound, have been extensively studied . The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .

Result of Action

Nicotine, a structurally similar compound, has been shown to induce a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .

Action Environment

The formulation and manufacturing process and storage conditions can impact the stability and dissolution of crystalline solids . It is critical to understand such impacts for the purpose of ensuring the quality of pharmaceutical products .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, a related compound, acts as a precursor for the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

It is plausible that, like nicotinic acid, it may influence cell function through its potential role in redox reactions and NAD-dependent pathways .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that the phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .

Metabolic Pathways

It is known that nicotinic acid, a related compound, is involved in the synthesis of NAD+ and NADP+, important coenzymes in various metabolic pathways .

Subcellular Localization

Given its potential role in redox reactions and NAD-dependent pathways, it may be found in various cellular compartments where these processes occur .

properties

IUPAC Name |

6-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGPNSFUSJHLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378107 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13426-16-9 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13426-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)